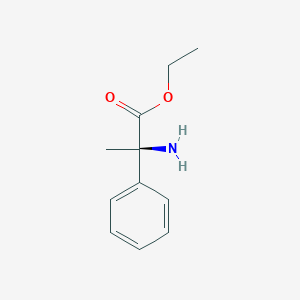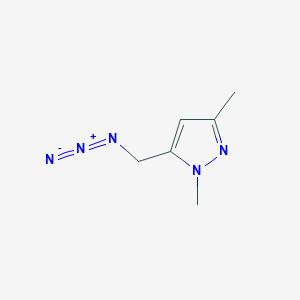
3-(Trifluoromethoxy)phenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)phenyl chloroformate is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used as a reagent in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)phenyl chloroformate typically involves the reaction of 3-(trifluoromethoxy)phenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to handle the hazardous reagents more safely and efficiently. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)phenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(trifluoromethoxy)phenol and carbon dioxide.
Reduction: The compound can be reduced to 3-(trifluoromethoxy)phenyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 3-(Trifluoromethoxy)phenol and carbon dioxide.
Reduction: 3-(Trifluoromethoxy)phenyl alcohol.
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)phenyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of trifluoromethoxy-substituted compounds, which are valuable intermediates in organic synthesis.
Biology: In the preparation of bioactive molecules that target specific enzymes or receptors.
Industry: In the production of agrochemicals and specialty chemicals where the trifluoromethoxy group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)phenyl chloroformate involves its reactivity as an electrophilic reagent. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of carbamates, carbonates, and other derivatives. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl chloroformate: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
3-(Trifluoromethyl)phenyl chloroformate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to different reactivity and properties.
4-(Trifluoromethoxy)phenyl chloroformate: The trifluoromethoxy group is positioned at the 4-position, which can affect the compound’s reactivity and interaction with nucleophiles.
Uniqueness
3-(Trifluoromethoxy)phenyl chloroformate is unique due to the presence of the trifluoromethoxy group at the 3-position, which imparts distinct electronic and steric effects
Propiedades
Fórmula molecular |
C8H4ClF3O3 |
|---|---|
Peso molecular |
240.56 g/mol |
Nombre IUPAC |
[3-(trifluoromethoxy)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H4ClF3O3/c9-7(13)14-5-2-1-3-6(4-5)15-8(10,11)12/h1-4H |
Clave InChI |
BSHFAANBHMDCGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


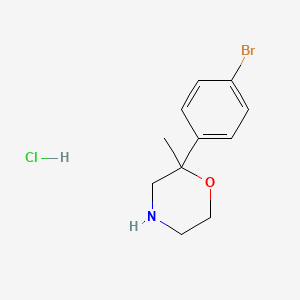
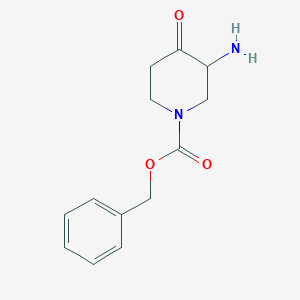

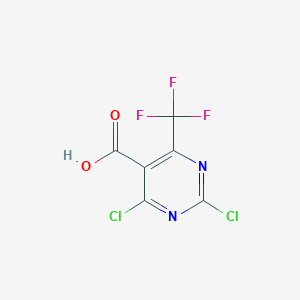
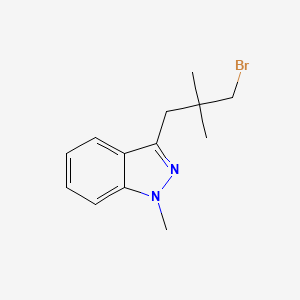
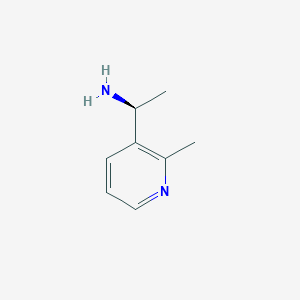
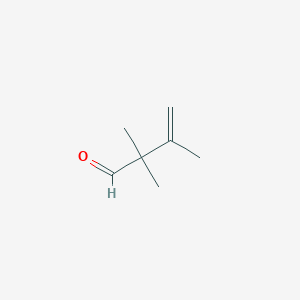
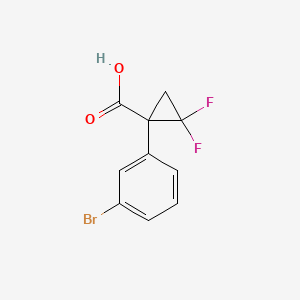
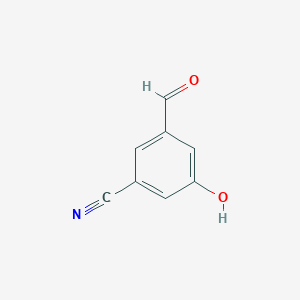
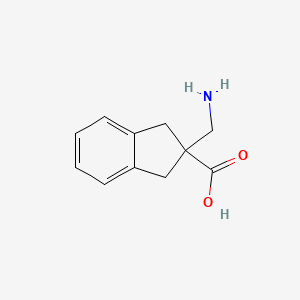
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)

